molecular formula C21H26N2O2 B5829150 1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5829150
M. Wt: 338.4 g/mol
InChI Key: ALOMGGPPPOBUIC-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzyl group attached to a piperazine ring, which is further connected to a phenyl ethanone moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(4-ethoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ethanone moiety using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA (gamma-aminobutyric acid) receptors, leading to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and antipsychotic activity.

Comparison with Similar Compounds

1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used for the treatment of chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)17-22-12-14-23(15-13-22)21(24)16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOMGGPPPOBUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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